molecular formula C12H17BrN2O2S B3069822 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine CAS No. 1000018-35-8

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine

Cat. No. B3069822
CAS RN: 1000018-35-8
M. Wt: 333.25 g/mol
InChI Key: LQGLNCQPMBCRAE-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine is a synthetic compound . It has a molecular formula of C12H17BrN2O2S . The average mass is 333.245 Da and the monoisotopic mass is 332.019409 Da .


Molecular Structure Analysis

The molecular structure of 1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine consists of a piperazine ring substituted with a 5-bromo-2-methyl-4-(methylsulphonyl)phenyl group .


Physical And Chemical Properties Analysis

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine has a molecular formula of C12H17BrN2O2S . The average mass is 333.245 Da and the monoisotopic mass is 332.019409 Da .

Scientific Research Applications

Antipsychotic Agent Development

A study by Park et al. (2010) explored the synthesis of (piperazin-1-yl-phenyl)-arylsulfonamides, revealing high affinities for 5-HT(2C) and 5-HT(6) receptors. This suggests potential applications in developing atypical antipsychotic agents with selective receptor activity, promising for the treatment of psychiatric disorders. The compound naphthalene-2-sulfonic acid isopropyl-[3-(4-methyl-piperazin-1-yl)-phenyl]-amide exhibited notable affinity and selectivity, indicating its potential as a lead compound for further development (Park et al., 2010).

Antimicrobial Activity

Guna et al. (2009) synthesized 4-[(4-chlorophenyl)(phenyl) methyl] piperazine-1-yl-aroylamino/aryl sulphonamide/5-oxo-imidazolines and assessed their biological activity against various bacteria and fungi. Some compounds demonstrated moderate activity, highlighting the potential of such derivatives in antimicrobial drug development (Guna et al., 2009).

Antidepressant Candidates

Hvenegaard et al. (2012) investigated 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), identifying it as a novel antidepressant currently in late-stage clinical development for major depressive disorder. The study detailed its metabolic pathways, providing insights into its pharmacokinetics and potential for therapeutic application (Hvenegaard et al., 2012).

Flame Retardant Applications

Nguyen et al. (2014) explored the use of piperazine-phosphonates derivatives as flame retardants for cotton fabric. The study focused on understanding the thermal decomposition mechanisms of treated cotton fabric, offering insights into the potential of such compounds in enhancing fire resistance of textiles (Nguyen et al., 2014).

properties

IUPAC Name

1-(5-bromo-2-methyl-4-methylsulfonylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-9-7-12(18(2,16)17)10(13)8-11(9)15-5-3-14-4-6-15/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGLNCQPMBCRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCNCC2)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203897
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Bromo-2-methyl-4-(methylsulphonyl)phenyl]piperazine

CAS RN

1000018-35-8
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-Bromo-2-methyl-4-(methylsulfonyl)phenyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001203897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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